4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione
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Overview
Description
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and hydrazine hydrate.
Formation of 4-Bromo-phenylhydrazine: 4-Bromoaniline is reacted with hydrazine hydrate to form 4-bromo-phenylhydrazine.
Cyclization: The 4-bromo-phenylhydrazine is then subjected to cyclization with diethyl carbonate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the cyclization reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Formation of triazole oxides.
Reduction Products: Formation of reduced triazole derivatives.
Substitution Products: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with receptors on cell surfaces, modulating their signaling pathways.
Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazole-3,5-dione: Similar structure but lacks the bromine atom.
4-(4-Chloro-phenyl)-[1,2,4]triazole-3,5-dione: Similar structure with a chlorine atom instead of bromine.
4-(4-Methyl-phenyl)-[1,2,4]triazole-3,5-dione: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione imparts unique properties, such as:
Enhanced Reactivity: The bromine atom can participate in various substitution reactions, making the compound more versatile in synthesis.
Biological Activity: The bromine atom may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a drug candidate.
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2,4-triazole-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFSDIRUAGQKTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)N=NC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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